

Spectroscopic comparison of pyridin-4-ol and its Pyridin-4-olate salt

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Compound of Interest

Compound Name: Pyridin-4-olate

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Spectroscopic Comparison: Pyridin-4-ol and its Pyridin-4-olate Salt

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective spectroscopic comparison of pyridin-4-ol and its corresponding **pyridin-4-olate** salt. The information presented is supported by experimental data from various spectroscopic techniques, including UV-Vis, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols are provided to aid in the replication of these analyses.

Introduction: The Tautomerism of Pyridin-4-ol

Pyridin-4-ol exists in a tautomeric equilibrium with its amide isomer, 4-pyridone. In most solvents and in the solid state, the equilibrium lies significantly towards the 4-pyridone form due to its aromatic character and the presence of a strong carbon-oxygen double bond.^{[1][2]} For the purpose of this guide, "pyridin-4-ol" will refer to this predominant 4-pyridone tautomer. The **pyridin-4-olate** salt is formed by the deprotonation of the hydroxyl group of the pyridin-4-ol tautomer, or equivalently, the N-H proton of the 4-pyridone tautomer.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features of 4-pyridone and its sodium **pyridin-4-olate** salt.

Table 1: UV-Vis Spectroscopy Data

Compound	Solvent	λ_{max} (nm)	Molar Absorptivity (ϵ)
4-Pyridone	Various	~250-260	Not specified
Sodium Pyridin-4-olate	Aqueous	Red-shifted vs. 4-pyridone	Not specified

Note: The UV-Vis absorption of the **pyridin-4-olate** is expected to show a bathochromic (red) shift compared to 4-pyridone due to the increased electron density in the aromatic ring upon deprotonation, which is a common phenomenon in analogous pyridinium compounds.[3]

Table 2: Infrared (IR) Spectroscopy Data

Functional Group	4-Pyridone (cm^{-1})	Sodium Pyridin-4-olate (cm^{-1})
N-H Stretch	~3400-3200 (broad)	Absent
C=O Stretch	~1640 (strong)	Shifted to lower frequency
C=C & C=N Stretch	~1550-1600	Shifted
C-H Aromatic Stretch	~3150-3000	~3150-3000

Note: The formation of the olate salt results in the disappearance of the N-H stretching vibration and a significant shift in the carbonyl (C=O) stretching frequency due to delocalization of the negative charge.[4]

Table 3: NMR Spectroscopy Data (^1H and ^{13}C)

^1H NMR (in D_2O)

Proton	4-Pyridone (δ ppm)	Sodium Pyridin-4-olate (δ ppm)
H2, H6	~7.8-8.0	Upfield shift
H3, H5	~6.5-6.7	Upfield shift

^{13}C NMR (in D_2O)

Carbon	4-Pyridone (δ ppm)	Sodium Pyridin-4-olate (δ ppm)
C4	~180	Upfield shift
C2, C6	~140	Upfield shift
C3, C5	~115	Upfield shift

Note: The deprotonation to form the **pyridin-4-olate** results in an increase in electron density on the pyridine ring, causing an upfield shift (to lower ppm values) for the protons and carbons compared to 4-pyridone.[1]

Experimental Protocols

UV-Vis Spectroscopy

- Sample Preparation:
 - Prepare stock solutions of 4-pyridone and sodium **pyridin-4-olate** in a suitable solvent (e.g., deionized water, ethanol). A typical concentration is 1 mg/mL.
 - From the stock solutions, prepare a series of dilutions (e.g., 5, 10, 15, 20 $\mu\text{g/mL}$) using the same solvent.
- Instrumentation and Measurement:
 - Use a double-beam UV-Vis spectrophotometer.
 - Fill a quartz cuvette with the solvent to be used as a blank and record the baseline from 200-400 nm.
 - Record the UV-Vis spectrum for each diluted sample solution from 200-400 nm.
 - Determine the wavelength of maximum absorbance (λ_{max}) for each compound.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - For solid samples, the KBr pellet method is commonly used. Mix approximately 1-2 mg of the sample with 100-200 mg of dry KBr powder in an agate mortar and pestle.
 - Press the mixture into a transparent pellet using a hydraulic press.
 - Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly on the ATR crystal.
- Instrumentation and Measurement:
 - Use a Fourier Transform Infrared (FTIR) spectrometer.
 - Record a background spectrum of the empty sample compartment or the clean ATR crystal.
 - Place the KBr pellet in the sample holder or the sample on the ATR crystal and record the IR spectrum, typically in the range of 4000-400 cm^{-1} .

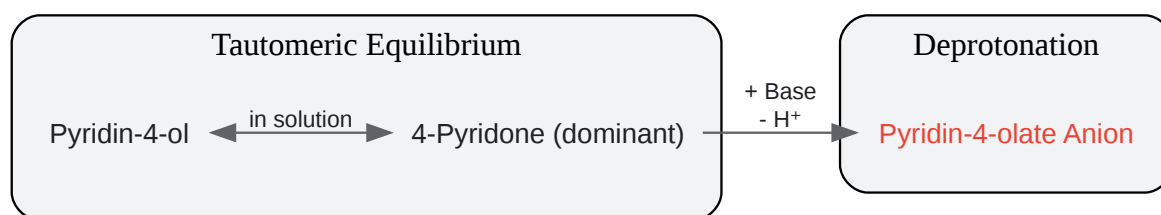
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., D_2O , DMSO-d_6) in an NMR tube.
 - Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.
- Instrumentation and Measurement:
 - Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
 - Acquire the ^1H NMR spectrum.
 - Acquire the ^{13}C NMR spectrum.
 - Process the spectra (Fourier transform, phase correction, and baseline correction).

- Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Visualizing the Chemical Relationship

The following diagram illustrates the tautomeric equilibrium of pyridin-4-ol and its deprotonation to form the **pyridin-4-olate** anion.



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